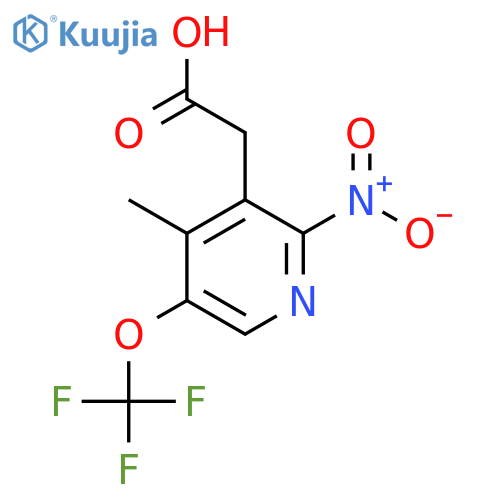

Cas no 1806041-75-7 (4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid)

1806041-75-7 structure

商品名:4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid

CAS番号:1806041-75-7

MF:C9H7F3N2O5

メガワット:280.157492876053

CID:4813224

4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid

-

- インチ: 1S/C9H7F3N2O5/c1-4-5(2-7(15)16)8(14(17)18)13-3-6(4)19-9(10,11)12/h3H,2H2,1H3,(H,15,16)

- InChIKey: BRQORZWPAVUFNN-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CN=C(C(CC(=O)O)=C1C)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 357

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 105

4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029084541-1g |

4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid |

1806041-75-7 | 97% | 1g |

$1,460.20 | 2022-04-01 |

4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1806041-75-7 (4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量